Glyoxalase I inhibitor

Descripción general

Descripción

Los inhibidores de la glioxalasa I son compuestos que inhiben la actividad de la enzima glioxalasa I. Esta enzima juega un papel crucial en la desintoxicación del metilglioxal, un subproducto citotóxico de la glucólisis.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de inhibidores de la glioxalasa I a menudo implica rutas sintéticas complejas. Por ejemplo, los flavonoides se han identificado como potentes inhibidores de la glioxalasa I. La síntesis de estos compuestos típicamente involucra múltiples pasos, incluyendo la formación de intermediarios clave y el uso de catalizadores y reactivos específicos .

Métodos de Producción Industrial: Los métodos de producción industrial para inhibidores de la glioxalasa I todavía están en desarrollo. El proceso generalmente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) se emplean para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Los inhibidores de la glioxalasa I experimentan varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar la estructura química de los inhibidores para mejorar su eficacia y selectividad .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de inhibidores de la glioxalasa I incluyen agentes oxidantes, agentes reductores y catalizadores. Las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para lograr las transformaciones químicas deseadas .

Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados del compuesto padre con una mayor actividad inhibitoria contra la glioxalasa I. Estos derivados se prueban entonces para su actividad biológica y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Los inhibidores de la glioxalasa I tienen una amplia gama de aplicaciones de investigación científica:

Química: En química, estos inhibidores se utilizan para estudiar el sistema de la glioxalasa y su papel en el metabolismo celular. Sirven como herramientas valiosas para investigar las vías bioquímicas involucradas en la desintoxicación del metilglioxal .

Biología: En biología, los inhibidores de la glioxalasa I se emplean para explorar los roles fisiológicos y patológicos de la glioxalasa I. Ayudan a comprender cómo la inhibición de esta enzima afecta los procesos celulares y contribuye al desarrollo de enfermedades .

Medicina: En medicina, los inhibidores de la glioxalasa I se están investigando como posibles agentes anticancerígenos. Su capacidad para inhibir la glioxalasa I, que a menudo se sobreexpresa en las células cancerosas, los convierte en candidatos prometedores para la terapia del cáncer. Además, estos inhibidores se están estudiando para su potencial en el tratamiento de otras enfermedades asociadas con el estrés oxidativo y la glicación .

Industria: En el sector industrial, los inhibidores de la glioxalasa I se utilizan en el desarrollo de nuevos fármacos terapéuticos. Sus propiedades únicas los hacen valiosos para la investigación y el desarrollo farmacéutico .

Mecanismo De Acción

El mecanismo de acción de los inhibidores de la glioxalasa I implica la inhibición de la enzima glioxalasa I. Esta enzima cataliza la conversión del metilglioxal en S-D-lactoilglutationa, un compuesto menos tóxico. Al inhibir la glioxalasa I, estos inhibidores previenen la desintoxicación del metilglioxal, lo que lleva a su acumulación y subsecuentes efectos citotóxicos .

Objetivos Moleculares y Vías: El principal objetivo molecular de los inhibidores de la glioxalasa I es la enzima glioxalasa I. La inhibición de esta enzima interrumpe el sistema de la glioxalasa, lo que lleva a niveles elevados de metilglioxal. Esto, a su vez, induce estrés oxidativo y apoptosis en las células cancerosas, haciendo que los inhibidores de la glioxalasa I sean agentes anticancerígenos efectivos .

Comparación Con Compuestos Similares

Los inhibidores de la glioxalasa I se pueden comparar con otros compuestos similares en base a su estructura y mecanismo de acción:

Compuestos Similares:

Ácido Nordihydroguaiaretico: Un potente inhibidor de la glioxalasa I que causa la acumulación de metilglioxal e inhibe el crecimiento celular.

Curcumina: Un compuesto natural que inhibe la glioxalasa I al coordinarse con iones de zinc.

Flavonoides: Una clase de compuestos conocidos por su actividad inhibitoria de la glioxalasa I.

Singularidad: Los inhibidores de la glioxalasa I son únicos en su capacidad de dirigirse específicamente a la enzima glioxalasa I. Esta especificidad los hace altamente efectivos en la inhibición de la desintoxicación del metilglioxal, lo que lleva a su acumulación y efectos citotóxicos.

Actividad Biológica

Glyoxalase I (GLO1) inhibitors have garnered significant attention in biomedical research due to their role in modulating the glyoxalase system, which is crucial for detoxifying harmful metabolites such as methylglyoxal (MG). This article provides a comprehensive overview of the biological activity of GLO1 inhibitors, including their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Glyoxalase System

The glyoxalase system consists of two enzymes: Glyoxalase I (GLO1) and Glyoxalase II (GLO2), along with reduced glutathione (GSH). This system detoxifies MG, a byproduct of glycolysis that can lead to cellular damage and contribute to various diseases, including diabetes, cancer, and neurodegenerative disorders . GLO1 catalyzes the conversion of MG and GSH into S-D-lactoylglutathione, which is further processed by GLO2 to produce non-toxic D-lactate.

GLO1 inhibitors function primarily by increasing the levels of MG within cells. Elevated MG concentrations can induce cytotoxicity in rapidly proliferating cells, such as cancer cells. This selective toxicity is particularly pronounced in tumor environments characterized by hypoxia and increased glycolytic activity . The following table summarizes key mechanisms associated with GLO1 inhibition:

Case Studies and Research Findings

1. Antitumor Activity

A notable study evaluated the effects of the GLO1 inhibitor S-p-bromobenzylglutathione cyclopentyl diester (BBGD) on glioblastoma multiforme. BBGD demonstrated significant antitumor activity in vitro and in vivo, particularly against the glioblastoma SNB-19 cell line. The study indicated that BBGD could enhance MG levels significantly, leading to increased cytotoxicity in tumor cells while sparing non-malignant cells .

2. Clinical Trials

A recent clinical trial investigated the combination of trans-resveratrol and hesperetin (tRES-HESP) as GLO1 inducers. This study reported a 22% increase in GLO1 activity among participants after treatment, suggesting potential benefits in managing insulin resistance and related metabolic disorders . Although this trial focused on GLO1 induction rather than inhibition, it highlights the therapeutic relevance of manipulating the glyoxalase system.

3. Multidrug Resistance Mechanisms

Research has shown that overexpression of GLO1 can contribute to multidrug resistance in cancer therapies. In breast cancer patients, high GLO1 levels correlated with decreased survival rates during chemotherapy, underscoring the importance of targeting this enzyme to enhance treatment efficacy .

Propiedades

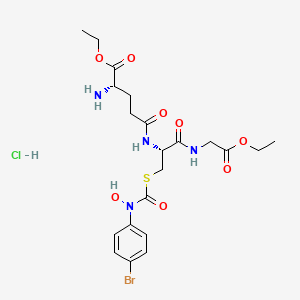

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29BrN4O8S.ClH/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14;/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRZRCYYQCUIG-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735348 | |

| Record name | Ethyl (2S)-2-amino-5-({(2R)-3-{[(4-bromophenyl)(hydroxy)carbamoyl]sulfanyl}-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221174-33-0 | |

| Record name | Ethyl (2S)-2-amino-5-({(2R)-3-{[(4-bromophenyl)(hydroxy)carbamoyl]sulfanyl}-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.